molecular formula C7H14ClO5PS B6610290 diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate CAS No. 2770524-88-2

diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate

Cat. No.: B6610290
CAS No.: 2770524-88-2
M. Wt: 276.68 g/mol
InChI Key: MPGQUUYHWSFBKY-UHFFFAOYSA-N
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Description

Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is a versatile chemical compound with a unique structure that enables the synthesis of complex molecules and exploration of new reaction pathways. This compound is valuable in various scientific research applications, particularly in organic chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chlorosulfonyl cyclopropane derivative. The reaction conditions often require the presence of a base, such as sodium hydride, and an appropriate solvent, like toluene . The reaction is usually carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, diaryliodonium salts, and bases like sodium hydride . The reactions are often carried out under mild conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonate derivatives, while oxidation reactions can produce sulfonylated products .

Scientific Research Applications

Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has numerous scientific research applications, including:

    Organic Chemistry: The compound is used as a building block for the synthesis of complex organic molecules.

    Biology and Medicine: It is employed in the development of novel pharmaceuticals and biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate involves its ability to act as a versatile electrophile in various chemical reactions. The chlorosulfonyl group can be readily displaced by nucleophiles, leading to the formation of new chemical bonds . The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it valuable in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate include:

  • Diethyl (4-chlorophenyl)amino(phenyl)methylphosphonate
  • Diethyl (4-chlorophenyl)amino(4-methoxyphenyl)methylphosphonate
  • Diethyl (1-(4-chlorophenyl)amino-3-phenylallyl)phosphonate

Uniqueness

This compound is unique due to its cyclopropyl ring and chlorosulfonyl group, which provide distinct reactivity and versatility in chemical synthesis. This uniqueness allows it to be used in a wide range of applications, from organic synthesis to the development of new pharmaceuticals.

Properties

IUPAC Name

1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGQUUYHWSFBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClO5PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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